molecular formula C19H26N4O B256557 N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide

Numéro de catalogue B256557
Poids moléculaire: 326.4 g/mol
Clé InChI: HGKPSGZLMPHHTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide, also known as JP-1302, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JP-1302 is a small molecule that belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Mécanisme D'action

The exact mechanism of action of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide is not fully understood, but it is believed to act on multiple targets in the body. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Furthermore, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation and have been implicated in cancer development.
Biochemical and Physiological Effects:
N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. Moreover, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been shown to increase the expression of genes involved in energy metabolism, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has several advantages for lab experiments, including its high purity and stability, making it suitable for further studies. However, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Moreover, the exact mechanism of action of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide is not fully understood, making it difficult to design experiments to elucidate its effects.

Orientations Futures

There are several future directions for N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide research, including investigating its efficacy in treating various diseases, such as cancer and inflammation, and elucidating its mechanism of action. Moreover, further studies are needed to optimize the synthesis of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide and improve its solubility and bioavailability. Additionally, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide could be used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. The synthesis of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been optimized to obtain high yields and purity, making it suitable for further studies. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been found to have antitumor, anti-inflammatory, and analgesic effects in various preclinical models, and its mechanism of action involves multiple targets in the body. Further studies are needed to elucidate the effects of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide and optimize its synthesis for drug development.

Méthodes De Synthèse

The synthesis of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide involves a multistep process that includes the reaction of 3-(dimethylamino)propylamine with 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, followed by coupling with 2-aminobenzamide. The final product is obtained after several purification steps, including crystallization and recrystallization. The synthesis of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been optimized to obtain high yields and purity, making it suitable for further studies.

Applications De Recherche Scientifique

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects in various preclinical models. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has also been found to be effective in treating neuropathic pain and reducing inflammation in animal models. Moreover, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.

Propriétés

Nom du produit

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide

Formule moléculaire

C19H26N4O

Poids moléculaire

326.4 g/mol

Nom IUPAC

N-[3-(dimethylamino)propyl]-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)benzamide

InChI

InChI=1S/C19H26N4O/c1-23(2)13-7-12-20-19(24)15-9-4-3-8-14(15)18-16-10-5-6-11-17(16)21-22-18/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,20,24)(H,21,22)

Clé InChI

HGKPSGZLMPHHTF-UHFFFAOYSA-N

SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1C2=NNC3=C2CCCC3

SMILES canonique

CN(C)CCCNC(=O)C1=CC=CC=C1C2=NNC3=C2CCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.